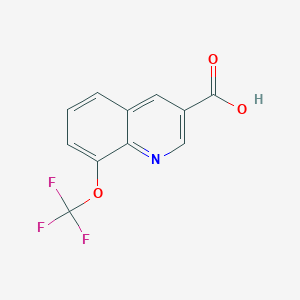

8-(Trifluoromethoxy)quinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO3 . It has a molecular weight of 257.17 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .Applications De Recherche Scientifique

Heterocyclic Chemistry and Biological Activities

Quinolines, including 8-(Trifluoromethoxy)quinoline-3-carboxylic acid, are important heterocyclic compounds with diverse applications in heterocyclic chemistry and drug discovery. These compounds serve as key frameworks for developing pharmaceuticals and biologically active molecules. Quinoline derivatives demonstrate significant bioactivities, including antitumor, antimalarial, antibacterial, and antifungal properties. Their structural versatility allows for the synthesis of a wide range of therapeutically relevant agents (Shang et al., 2018; Musioł, 2017).

Corrosion Inhibition

Quinoline derivatives are also recognized for their efficacy as corrosion inhibitors. These compounds form stable chelating complexes with metal surfaces, protecting against corrosion. The trifluoromethoxy group in this compound could potentially enhance these properties by increasing the molecule's electron-withdrawing capacity, which may improve its adsorption on metallic surfaces (Verma et al., 2020).

Anticancer Research

In the realm of anticancer research, quinoline and its derivatives have shown promise. These compounds target various mechanisms within cancer cells, such as DNA intercalation, topoisomerase inhibition, and tubulin polymerization disruption. The structural features of quinoline compounds, including potential modifications like the trifluoromethoxy group, are key to their activity, allowing for the design of molecules with enhanced efficacy and specificity (Mohamed & Abuo-Rahma, 2020).

Environmental Degradation

Quinoline compounds, including fluorinated derivatives, are subject to environmental degradation processes. Studies on the microbial degradation of polyfluoroalkyl substances, which share some structural similarities with this compound, indicate that these compounds can be broken down into simpler molecules, mitigating their environmental impact. This research is crucial for understanding the fate of such compounds in the environment and for developing strategies to address potential ecological concerns (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

8-(trifluoromethoxy)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSIICIBPMSVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.